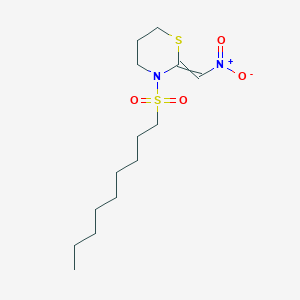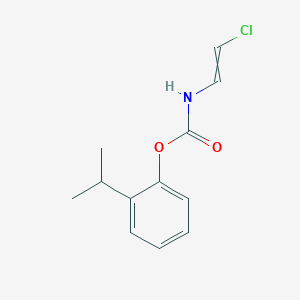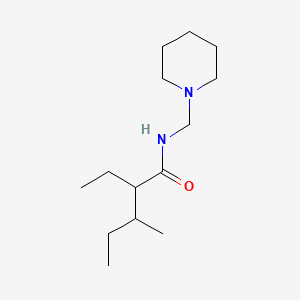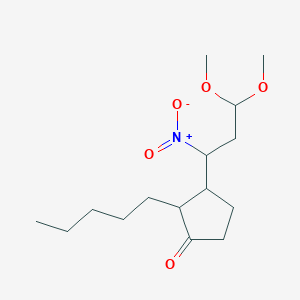
4-(Ethylsulfanyl)-2-(4-methoxyphenyl)-6-oxo-6H-1,3-thiazine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethylsulfanyl)-2-(4-methoxyphenyl)-6-oxo-6H-1,3-thiazine-5-carbonitrile is a complex organic compound that belongs to the thiazine family This compound is characterized by its unique structure, which includes an ethylsulfanyl group, a methoxyphenyl group, and a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfanyl)-2-(4-methoxyphenyl)-6-oxo-6H-1,3-thiazine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with ethyl mercaptan in the presence of a base to form the corresponding thioether. This intermediate is then subjected to cyclization with a suitable thiazine precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfanyl)-2-(4-methoxyphenyl)-6-oxo-6H-1,3-thiazine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazine ring can be reduced to form alcohol derivatives.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Ethylsulfanyl)-2-(4-methoxyphenyl)-6-oxo-6H-1,3-thiazine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenylacetylene
- 4-Methoxyphenylboronic acid
- 4-Methoxyphenyl isocyanate
Uniqueness
4-(Ethylsulfanyl)-2-(4-methoxyphenyl)-6-oxo-6H-1,3-thiazine-5-carbonitrile stands out due to its unique combination of functional groups and structural features
Properties
CAS No. |
87740-73-6 |
|---|---|
Molecular Formula |
C14H12N2O2S2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-ethylsulfanyl-2-(4-methoxyphenyl)-6-oxo-1,3-thiazine-5-carbonitrile |
InChI |
InChI=1S/C14H12N2O2S2/c1-3-19-13-11(8-15)14(17)20-12(16-13)9-4-6-10(18-2)7-5-9/h4-7H,3H2,1-2H3 |
InChI Key |
FNSCXRIWENQTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=O)SC(=N1)C2=CC=C(C=C2)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-4-methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14403617.png)
![Ethyl 2-[4-(3-phenylacryloyl)phenoxy]propanoate](/img/structure/B14403619.png)




![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)
![(6R,7S)-6,7-Dimethylbicyclo[3.2.0]hept-1(5)-ene](/img/structure/B14403648.png)

![Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate](/img/structure/B14403657.png)

![1,1'-(Heptane-1,7-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14403676.png)
![Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate](/img/structure/B14403680.png)

